2-(benzo[d]isoxazol-3-yl)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one
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Description
2-(benzo[d]isoxazol-3-yl)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one is a useful research compound. Its molecular formula is C20H21N5O3 and its molecular weight is 379.42. The purity is usually 95%.
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Scientific Research Applications
Photolysis and Heterocycle Synthesis
- The photolysis of compounds similar to 2-(benzo[d]isoxazol-3-yl)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one, specifically isoxazol-5(2H)-ones, has been explored for the production of heterocyclic aminoacrylates and annulated imidazole heterocycles (Prager, Singh, & Weber, 1994).
Catalysis in Synthesis
- In a related context, benzimidazoles, a class of compounds with structural similarities, have been synthesized using environmentally benign methods catalyzed by Ru(II) complexes, suggesting potential applications for our compound in green chemistry (Luo et al., 2017).
Inhibitory Activities and Antioxidant Properties
- Benzimidazole derivatives, containing structures akin to our compound, have shown promising results as glucosidase inhibitors with antioxidant activities, indicating potential applications in pharmacology and drug design (Özil et al., 2018).
Biginelli Reaction for Novel Derivatives
- The Biginelli reaction has been utilized to synthesize novel dihydropyrimidinone derivatives containing a morpholine moiety, a component of our compound, pointing to its utility in creating diverse heterocyclic compounds (Bhat et al., 2018).
Anti-inflammatory Screening
- Compounds with benzimidazole and pyrimidine derivatives, similar to our compound, have been synthesized and showed significant anti-inflammatory activity in in vivo tests (Prajapat & Talesara, 2016).
Antileukemic Activity
- In a study, styrylquinazolinones with pyrimidin-2-yl, a structural element of our compound, were synthesized and demonstrated good antileukemic activity against various cell lines, hinting at potential applications in cancer research (Raffa et al., 2004).
Corrosion Inhibition
- Benzimidazole derivatives, structurally related to our compound, have been studied as corrosion inhibitors for steel, showing high inhibition efficiency, which could imply similar applications for our compound in material science (Yadav et al., 2016).
Properties
IUPAC Name |
2-(1,2-benzoxazol-3-yl)-1-(2-morpholin-4-yl-6,7-dihydro-5H-pyrido[2,3-d]pyrimidin-8-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O3/c26-18(12-16-15-5-1-2-6-17(15)28-23-16)25-7-3-4-14-13-21-20(22-19(14)25)24-8-10-27-11-9-24/h1-2,5-6,13H,3-4,7-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWOUZJAHDZTWLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CN=C(N=C2N(C1)C(=O)CC3=NOC4=CC=CC=C43)N5CCOCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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